2-Bromo-3,4-dibutylthiophene
CAS No.:
Cat. No.: VC4019219
Molecular Formula: C12H19BrS
Molecular Weight: 275.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19BrS |
---|---|
Molecular Weight | 275.25 g/mol |
IUPAC Name | 2-bromo-3,4-dibutylthiophene |
Standard InChI | InChI=1S/C12H19BrS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3 |
Standard InChI Key | VDYWPJQMILGXDY-UHFFFAOYSA-N |
SMILES | CCCCC1=CSC(=C1CCCC)Br |
Canonical SMILES | CCCCC1=CSC(=C1CCCC)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Bromo-3,4-dimethylthiophene is defined by the molecular formula C₆H₇BrS and a molecular weight of 191.09 g/mol . Its IUPAC name, 2-bromo-3,4-dimethylthiophene, reflects the substituent positions on the thiophene ring. The compound’s Canonical SMILES (CC1=CSC(=C1C)Br) and InChI Key (GRXMHBKEDYKMND-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.
Physicochemical Properties
Key properties include:
The bromine atom enhances electrophilic reactivity, while methyl groups influence steric hindrance and regioselectivity in reactions.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves electrophilic bromination of 3,4-dimethylthiophene using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃. A patent-pending method (CN102363614A) optimizes this process by repurposing brominated wastewater containing magnesium bromide (5–15% MgBr₂) . The reaction proceeds under controlled conditions (4–6°C) with hydrogen peroxide as an oxidizing agent, achieving high selectivity and yield .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom serves as a leaving group, enabling reactions with nucleophiles like methoxide (NaOCH₃) or amines. For example:
This reaction is pivotal for synthesizing ether derivatives used in polymer chemistry.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitate C–C bond formation. Using Pd(PPh₃)₄ and arylboronic acids, biaryl structures are synthesized for organic semiconductors.
Oxidation and Reduction
Controlled oxidation with m-CPBA yields sulfoxide derivatives, while hydrogenation reduces the thiophene ring to a tetrahydrothiophene, altering electronic properties for material applications.
Applications in Scientific Research
Organic Electronics
The compound’s π-conjugated system and tunable substituents make it a precursor for conductive polymers. Poly(3,4-dimethylthiophene) derivatives exhibit enhanced charge mobility in organic field-effect transistors (OFETs).
Medicinal Chemistry
In vitro studies demonstrate concentration-dependent cytotoxicity against cancer cell lines (IC₅₀ ≈ 5 µM). Apoptosis induction via caspase-3 activation and Bcl-2 suppression highlights its potential as an anticancer scaffold.
Agrochemistry
Derivatives act as intermediates in synthesizing thiophene-based pesticides, leveraging sulfur’s bioactivity against pests.
Biological Activity and Mechanisms
Enzyme Interactions
The compound inhibits cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, suggesting drug-drug interaction risks.
Cellular Effects
In MCF-7 breast cancer cells, it induces G₀/G₁ cell cycle arrest and mitochondrial membrane depolarization, triggering apoptosis.
Comparative Analysis with Analogues
3-Bromo-2,4-dimethylthiophene
Positional isomerism reduces steric hindrance, increasing reactivity in SNAr reactions but decreasing thermal stability.
2-Chloro-3,4-dimethylthiophene
Chlorine’s lower electronegativity results in slower substitution rates compared to bromine analogues.
Parameter | Recommendation |
---|---|
Toxicity | Moderate (LD₅₀ not established) |
Storage | Amber glass, inert atmosphere |
PPE | Gloves, goggles, fume hood |
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